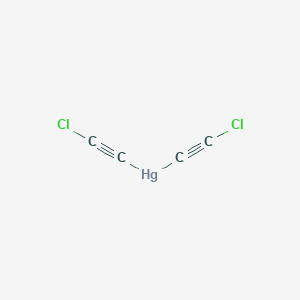
Mercury, bis(chloroethyn-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bis(chloroethyn-1-yl)- is a chemical compound with the formula C₄Cl₂Hg. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is characterized by the presence of mercury bonded to two chloroethynyl groups, making it a valuable compound for studying mercury’s chemical behavior and interactions .
Métodos De Preparación
The synthesis of Mercury, bis(chloroethyn-1-yl)- typically involves the reaction of mercury salts with chloroethynyl compounds under controlled conditions. One common method involves the use of mercury(II) chloride and chloroethyne in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining the purity and stability of the compound.
Análisis De Reacciones Químicas
Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.
Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.
Aplicaciones Científicas De Investigación
Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studies on the toxicity and biological effects of mercury compounds often use Mercury, bis(chloroethyn-1-yl)- as a model compound.
Medicine: Research into the potential therapeutic uses of mercury compounds includes investigations involving Mercury, bis(chloroethyn-1-yl)-.
Industry: This compound is used in the development of materials with specific properties, such as catalysts and sensors
Mecanismo De Acción
The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .
Comparación Con Compuestos Similares
Mercury, bis(chloroethyn-1-yl)- can be compared to other mercury-containing compounds, such as:
Methylmercury (CH₃Hg): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal) and has a different toxicity profile compared to methylmercury.
Mercury(II) chloride (HgCl₂): A common mercury salt with applications in various chemical reactions and industrial processes.
Mercury, bis(chloroethyn-1-yl)- is unique due to its specific structure and the presence of chloroethynyl groups, which confer distinct chemical properties and reactivity compared to other mercury compounds.
Propiedades
Número CAS |
64771-59-1 |
|---|---|
Fórmula molecular |
C4Cl2Hg |
Peso molecular |
319.54 g/mol |
Nombre IUPAC |
bis(2-chloroethynyl)mercury |
InChI |
InChI=1S/2C2Cl.Hg/c2*1-2-3; |
Clave InChI |
VMQQWTVMDVNGJU-UHFFFAOYSA-N |
SMILES canónico |
C(#C[Hg]C#CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















